molecular formula C15H15ClN2O2 B1385009 N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide CAS No. 1020055-82-6

N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide

Cat. No.: B1385009
CAS No.: 1020055-82-6
M. Wt: 290.74 g/mol
InChI Key: OGZZERCAQUTUCN-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide is a high-purity chemical intermediate designed for pharmaceutical and life science research. This compound belongs to the N-phenylbenzamide (benzanilide) class of molecules, a scaffold recognized for its versatile bioactivity and presence in compounds with broad therapeutic potential . The structure features a 3-ethoxybenzamide group linked to a 3-amino-4-chlorophenyl ring, offering sites for further chemical modification and structure-activity relationship (SAR) studies. Research into structurally similar N-phenylbenzamide derivatives has demonstrated potent biological activities, including broad-spectrum antiviral effects against targets such as HIV-1, HCV, and EV71, as well as promising anti-hepatitis B virus (HBV) activity in both wild-type and drug-resistant strains . The mechanism of action for these analogues is associated with the elevation of intracellular levels of the host defense factor APOBEC3G (A3G), suggesting a unique, host-targeted approach to antiviral therapy . Beyond virology, the benzanilide core is a privileged structure in medicinal chemistry for designing novel investigational compounds across various disease areas . This product is provided for research purposes as a building block in drug discovery programs, for use in chemical biology studies, or as a reference standard. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-12-5-3-4-10(8-12)15(19)18-11-6-7-13(16)14(17)9-11/h3-9H,2,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZZERCAQUTUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include an amino group and an ethoxybenzamide moiety. These functional groups facilitate interactions with various biological targets, influencing enzyme activity and cellular signaling pathways.

The compound's mechanism of action involves binding to specific enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, including:

  • Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in cancer cell proliferation or viral replication.
  • Alteration of Signaling Pathways : By interacting with cellular receptors, it may influence pathways critical for cell survival and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antiviral Effects : There is evidence that it may exhibit antiviral activity against certain viruses, potentially through mechanisms involving the modulation of host cellular factors.

Anticancer Activity

A study on structurally related compounds demonstrated that benzamide derivatives could inhibit RET kinase activity, which is crucial for certain types of cancers. Compounds similar to this compound showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .

CompoundActivityMechanismConcentrationModel
This compoundAnticancerApoptosis inductionVariesCancer cell lines
I-8 (related compound)RET kinase inhibitionCell proliferation inhibitionModerate to high potencyELISA-based assay

Antiviral Activity

In a related study focusing on benzamide derivatives, compounds were screened for their ability to inhibit Hepatitis B virus (HBV) replication. The findings indicated that certain benzamide derivatives could enhance the intracellular levels of APOBEC3G, a host factor known to inhibit HBV replication. This suggests that this compound may also possess similar antiviral properties .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : This compound is being investigated as a potential pharmacophore for developing new drugs, particularly for anti-inflammatory and anticancer therapies. Its structural characteristics allow it to interact with biological targets effectively.
  • Mechanism of Action : The interaction with specific enzymes or receptors can modulate biochemical pathways, contributing to its therapeutic effects. The amino and ethoxy groups are crucial for binding to active sites on these targets.

2. Material Science

  • Synthesis of Advanced Materials : N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide is utilized in creating polymers and nanomaterials due to its unique chemical structure. Its properties can be tailored for specific applications in electronics or coatings.

3. Biological Studies

  • Biochemical Assays : The compound serves as a probe in various biochemical assays to study enzyme interactions and receptor binding dynamics. It aids in understanding biological pathways and disease mechanisms.

4. Industrial Applications

  • Dyes and Pigments : In the industrial sector, this compound is employed in producing dyes and pigments, leveraging its chemical properties for color stability and intensity.
  • Specialty Chemicals : It is also used in formulating specialty chemicals that require specific reactivity or stability under various conditions.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives similar to this compound exhibit significant anticancer activity. In vitro studies indicated that these compounds can inhibit cancer cell proliferation, with IC50 values ranging from 9.76 µM to 40.83 µM against various cancer cell lines, showcasing their potential as therapeutic agents.

Case Study 2: Enzyme Modulation

In biochemical studies, this compound has been shown to modulate enzyme activity effectively. For instance, it was used as a biochemical probe to investigate interactions with kinases, leading to insights into signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of substituted benzamides. Below is a systematic comparison with structurally related analogs:

Structural Analogues and Substituent Effects

Compound Name Benzamide Substituent Aniline Substituent Molecular Weight Key Properties/Applications Reference
N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide 3-Ethoxy 3-Amino-4-chloro 306.76 (calc.) Potential bioactivity (unconfirmed)
N-(3-Amino-4-chlorophenyl)-4-(pentyloxy)benzamide 4-Pentyloxy 3-Amino-4-chloro 332.83 Increased lipophilicity vs. ethoxy
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide 3-Amino-4-chloro 4-Chloro-3-methyl 325.20 (calc.) Dual chloro groups enhance stability
4-(Benzyloxy)-N-(4-chlorophenyl)-3-ethoxybenzamide 3-Ethoxy, 4-Benzyloxy 4-Chloro 381.85 High steric bulk; possible CNS activity
3-(Acetylamino)-N-(3-chloro-4-methylphenyl)benzamide 3-Acetylamino 3-Chloro-4-methyl 318.77 (calc.) Improved metabolic stability

Key Observations:

  • Substituent Position and Electronic Effects: Ethoxy (electron-donating) vs. nitro (electron-withdrawing, e.g., in 4-Nitro-N-(3-nitrophenyl)benzamide ) alters electron density, affecting binding to targets like enzymes or receptors.
  • Benzyloxy groups (e.g., ) introduce steric hindrance, which may limit bioavailability but improve target specificity.

Physicochemical and Theoretical Data

  • Density Functional Theory (DFT) Insights :
    • Studies (e.g., Becke’s hybrid functional ) predict that electron-withdrawing groups (e.g., chloro) lower HOMO-LUMO gaps, increasing reactivity. The target compound’s 4-chloro substituent may stabilize charge-transfer interactions.
    • The Colle-Salvetti correlation-energy formula can model electronic distributions, aiding in comparing substituent effects across analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is typically prepared via a three-step strategy:

Step 1: Formation of 3-Ethoxybenzoyl Chloride
3-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to generate the corresponding acyl chloride.

  • Reaction conditions : Reflux at 70–80°C for 2–4 hours under anhydrous conditions.
  • Yield : >95% purity after distillation.

Step 2: Amide Coupling with 3-Nitro-4-chloroaniline
The acyl chloride reacts with 3-nitro-4-chloroaniline in the presence of a base (e.g., triethylamine) to form N-(3-nitro-4-chlorophenyl)-3-ethoxybenzamide.

  • Solvent : Chlorobenzene or dichloromethane.
  • Temperature : 70–100°C for 2–5 hours.
  • Yield : 90–95% after recrystallization.

Step 3: Reduction of Nitro Group to Amino
Catalytic hydrogenation or chemical reduction converts the nitro group to an amino group:

Industrial Production Optimization

Scalable methods prioritize cost efficiency and purity:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch reactor Continuous flow reactor
Purification Column chromatography Crystallization & filtration
Catalyst Recovery Not applicable >90% recycling efficiency
Purity >98% (HPLC) >99.5% (HPLC)

Key industrial adaptations include:

  • Automated temperature and pH control to minimize side reactions.
  • Solvent recovery systems to reduce waste.

Critical Process Variables

The synthesis is sensitive to:

  • Base selection : Triethylamine outperforms pyridine in minimizing hydrolysis.
  • Reduction method : Catalytic hydrogenation avoids stoichiometric reducing agents but requires strict inert conditions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification.

Comparative Analysis of Reducing Agents

Agent Conditions Yield Purity Drawbacks
H₂/Pd-C 50°C, 2 atm H₂ 92% 99.1% High catalyst cost
Hydrazine/Fe(OH)₂ 60°C, 3 hours 88% 98.5% Toxic byproducts
NaBH₄/CuCl₂ RT, 12 hours 78% 95.2% Longer reaction time

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(3-Amino-4-chlorophenyl)-3-ethoxybenzamide, and how is its structural integrity validated?

Answer:
The compound is typically synthesized via the Schotten-Baumann reaction , a classic method for amide bond formation. This involves reacting 3-ethoxybenzoyl chloride with 3-amino-4-chloroaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., trimethylamine) to neutralize HCl byproducts . Post-synthesis, structural validation employs:

  • 1H/13C NMR to confirm proton environments and carbon frameworks.
  • UV-Vis spectroscopy to detect conjugation effects from the aromatic and amide groups.
  • Mass spectrometry (MS) for molecular ion ([M+H]+) verification.
    Crystallographic studies of analogous benzamides (e.g., 4-chloro-N-(3-methoxyphenyl)benzamide) highlight the utility of single-crystal X-ray diffraction for resolving bond lengths and torsion angles .

Advanced: How can reaction parameters be optimized to enhance the yield of this compound in scaled-up syntheses?

Answer:
Key optimization strategies include:

  • Solvent selection : Dichloromethane or THF improves acyl chloride solubility and minimizes side reactions.
  • Stoichiometric control : A 1.2:1 molar ratio of acyl chloride to amine ensures excess electrophile, reducing unreacted amine residues.
  • Temperature modulation : Maintaining 0–5°C during acyl chloride addition suppresses thermal decomposition.

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